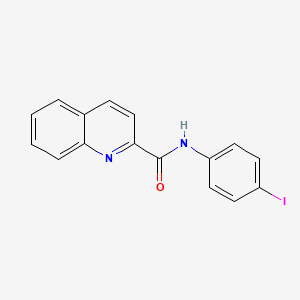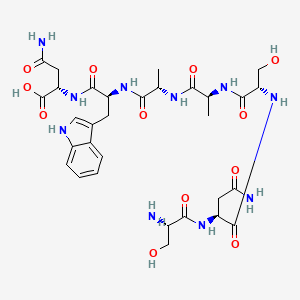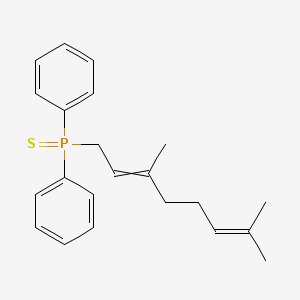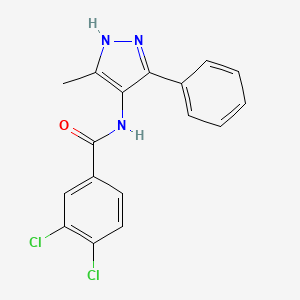
2-Quinolinecarboxamide, N-(4-iodophenyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Quinolinecarboxamide, N-(4-iodophenyl)- is a chemical compound with the molecular formula C16H11IN2O It consists of a quinoline ring system with a carboxamide group at the 2-position and an N-(4-iodophenyl) substituent
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Quinolinecarboxamide, N-(4-iodophenyl)- typically involves the reaction of 2-quinolinecarboxylic acid with 4-iodoaniline in the presence of coupling agents such as carbodiimides. The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide under reflux conditions. The resulting product is then purified through recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for 2-Quinolinecarboxamide, N-(4-iodophenyl)- are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reactors, and implementing continuous flow techniques to enhance yield and efficiency.
化学反应分析
Types of Reactions
2-Quinolinecarboxamide, N-(4-iodophenyl)- undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form quinoline N-oxides or reduction to form amines.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions to form biaryl derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide in polar aprotic solvents.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate in solvents such as toluene or ethanol.
Major Products Formed
Substitution Products: Azides, nitriles, and other substituted derivatives.
Oxidation Products: Quinoline N-oxides.
Reduction Products: Amines.
Coupling Products: Biaryl derivatives.
科学研究应用
2-Quinolinecarboxamide, N-(4-iodophenyl)- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a fluorescent probe due to its quinoline moiety.
Medicine: Explored for its potential as an anticancer agent and in the development of pharmaceuticals targeting specific enzymes or receptors.
Industry: Utilized in the development of materials with specific electronic or optical properties.
作用机制
The mechanism of action of 2-Quinolinecarboxamide, N-(4-iodophenyl)- depends on its application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The quinoline ring system can intercalate with DNA, potentially leading to anticancer effects. The iodine atom can also participate in halogen bonding, influencing the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
- 2-Quinolinecarboxamide, N-(2-iodophenyl)-
- 2-Quinolinecarboxamide, N-(4-bromophenyl)-
- 2-Quinolinecarboxamide, N-(4-chlorophenyl)-
Uniqueness
2-Quinolinecarboxamide, N-(4-iodophenyl)- is unique due to the presence of the iodine atom, which can participate in specific interactions such as halogen bonding. This feature can enhance the compound’s binding affinity and specificity in biological systems, making it a valuable tool in medicinal chemistry and drug development.
属性
CAS 编号 |
501699-01-0 |
|---|---|
分子式 |
C16H11IN2O |
分子量 |
374.17 g/mol |
IUPAC 名称 |
N-(4-iodophenyl)quinoline-2-carboxamide |
InChI |
InChI=1S/C16H11IN2O/c17-12-6-8-13(9-7-12)18-16(20)15-10-5-11-3-1-2-4-14(11)19-15/h1-10H,(H,18,20) |
InChI 键 |
ZRSTWMDGPAFRLC-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C(=O)NC3=CC=C(C=C3)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3,3-Diethyl-5-[2-(piperidin-1-yl)ethyl]oxolan-2-one](/img/structure/B14228680.png)



![N-[(3,5-Dimethylphenyl)methyl]-N-methyl-3-phenylprop-2-ynamide](/img/structure/B14228701.png)
![1-[(2S,3S)-3-[4-(trifluoromethyl)phenyl]oxiran-2-yl]ethanone](/img/structure/B14228710.png)

![2-[2-Oxo-2-(10H-phenoxazin-10-YL)ethyl]-2,3-dihydro-1H-isoindole-4-carbonitrile](/img/structure/B14228721.png)
![5-{2-[4-(Propan-2-yl)phenyl]ethenyl}benzene-1,3-diol](/img/structure/B14228726.png)


![Ethanone, 1-(3,6-dimethyl-4-oxidoisoxazolo[4,5-b]pyridin-5-yl)-](/img/structure/B14228734.png)
![N-[(Anthracen-9-YL)methyl]pyridin-3-amine](/img/structure/B14228735.png)
![2-(4'-Methyl[1,1'-biphenyl]-4-yl)-4,6-bis(trichloromethyl)-1,3,5-triazine](/img/structure/B14228766.png)
